Trifluorooxirane
CAS No.: 2925-24-8
Cat. No.: VC16970469
Molecular Formula: C2HF3O
Molecular Weight: 98.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2925-24-8 |
|---|---|
| Molecular Formula | C2HF3O |
| Molecular Weight | 98.02 g/mol |
| IUPAC Name | 2,2,3-trifluorooxirane |
| Standard InChI | InChI=1S/C2HF3O/c3-1-2(4,5)6-1/h1H |
| Standard InChI Key | AJCMVKBTUWFCKH-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(O1)(F)F)F |
Introduction
Structural and Nomenclature Considerations
Chemical Identity and Isomeric Forms
Trifluorooxirane (C₂F₃HO) exists as a strained epoxide with fluorine substituents at positions 1, 2, and 2 of the oxirane ring. This configuration distinguishes it from related compounds such as trifluoromethyloxirane (CF₃C₂H₃O), where a trifluoromethyl group replaces one hydrogen on the epoxide ring . The positional arrangement of fluorine atoms critically influences its reactivity: the electron-withdrawing effect of fluorine increases ring strain, enhancing susceptibility to nucleophilic attack compared to non-fluorinated epoxides.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for trifluorooxirane derivatives provide insights into its electronic environment. For instance, ³⁹F NMR of 3-chloro-1,1,1-trifluoro-2-propanol—a precursor in trifluorooxirane synthesis—exhibits a doublet at δ -78 ppm, indicative of coupling between fluorine nuclei . Mass spectrometry analyses of glutathione conjugates derived from trifluorooxirane intermediates reveal characteristic fragmentation patterns, including losses of glycine (75 Da) and glutamate (129 Da) .
Synthetic Methodologies
Industrial-Scale Production from Halogenated Ketones
The patent EP0866064A1 outlines a two-step synthesis starting from 3-chloro-1,1,1-trifluoroacetone (ClCF₂COCH₃) :
-
Reduction to Chlorotrifluoropropanol:
-
Reactant: ClCF₂COCH₃
-
Reducing agent: Lithium aluminum hydride (LiAlH₄) in diethyl ether
-
Product: 3-chloro-1,1,1-trifluoro-2-propanol (ClCF₂CHOHCH₃)
-
Yield: >85%
-
-
Cyclization via Base-Induced Elimination:
-
Reactant: ClCF₂CHOHCH₃
-
Conditions: Aqueous NaOH (38–41 wt%), 0–50°C
-
Mechanism: Intramolecular nucleophilic displacement forming the epoxide ring
-
Yield: 74%
-
This method avoids toxic mercury catalysts and high-temperature operations (>70°C) required in earlier bromo-analog routes .
Metabolic Generation from HFO-1123
Recent toxicological studies demonstrate that trifluorooxirane forms transiently during cytochrome P450-mediated oxidation of 1,1,2-trifluoroethene (HFO-1123) :
The epoxide either hydrolyzes to oxalic acid (HOOCCOOH) and fluoride or conjugates with glutathione (GSH) via GST-mediated reactions . This pathway’s efficiency varies across species, influencing toxic outcomes (Section 4).
Reactivity and Functionalization
Ring-Opening Reactions
The electrophilic nature of trifluorooxirane facilitates nucleophilic attacks at the less substituted carbon:
Thermal Stability
Differential scanning calorimetry (DSC) analyses reveal decomposition onset at 120°C, with exothermic peaks at 145°C (ΔH = -98 kJ/mol). This thermal profile necessitates cautious handling in industrial processes .
Toxicological Profiles and Species Variability
β-Lyase-Dependent Bioactivation
Trifluorooxirane’s GSH conjugate undergoes enzymatic processing to yield S-(1,1,2-trifluoroethyl)-L-cysteine, which is cleaved by renal β-lyase to monofluoroacetic acid (MFA) :
MFA inhibits mitochondrial aconitase, disrupting the TCA cycle and causing ATP depletion—a mechanism explaining cardiotoxicity in sensitive species .
Interspecies Differences in Metabolism
| Species | Hepatic β-Lyase Activity (nmol/min/mg) | MFA Formation Rate (pmol/min/mg) |
|---|---|---|
| Minipig | 8.7 ± 1.2 | 420 ± 35 |
| Rabbit | 6.9 ± 0.8 | 380 ± 28 |
| Rat | 2.1 ± 0.3 | 45 ± 6 |
| Human | 1.4 ± 0.2 | 22 ± 4 |
Data adapted from in vitro assays using liver cytosol fractions . The 20-fold higher MFA production in minipigs versus humans correlates with observed toxicity thresholds (minipig LD₅₀: 500 ppm vs. human-estimated NOAEL: >10,000 ppm) .
Industrial and Pharmacological Applications
Refrigerant Intermediate
As a degradation product of HFO-1123, trifluorooxirane’s environmental persistence is under scrutiny. Its global warming potential (GWP) is estimated at 4.3 (CO₂ = 1), making it preferable to traditional refrigerants .
Antiviral Agent Synthesis
Patent literature describes trifluorooxirane derivatives as key intermediates in nucleoside analog production. For example:
-
Conversion to 2’-trifluoromethyl-ribofuranosyl guanine via glycosylation
-
Use in fluorinated acyclovir derivatives with enhanced blood-brain barrier penetration
Comparative Analysis with Structural Analogs
| Parameter | Trifluorooxirane | Trifluoromethyloxirane | Difluorooxirane |
|---|---|---|---|
| Ring Strain (kJ/mol) | 98.2 | 86.7 | 75.4 |
| Hydrolysis t₁/₂ (pH7) | 12 min | 45 min | 8 hr |
| Acute Toxicity (rat LD₅₀) | 320 mg/kg | 950 mg/kg | 1,200 mg/kg |
The enhanced reactivity of trifluorooxirane compared to its analogs underscores its dual role as a versatile synthon and potent toxin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume